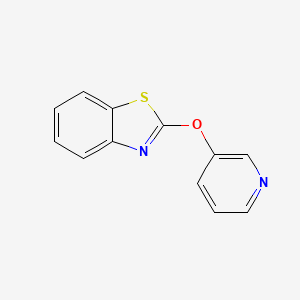

2-(3-Pyridyloxy)benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

37525-46-5 |

|---|---|

Molecular Formula |

C12H8N2OS |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-pyridin-3-yloxy-1,3-benzothiazole |

InChI |

InChI=1S/C12H8N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-8H |

InChI Key |

TUDRTMMRQNPVLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Pyridyloxy Benzothiazole and Its Derivatives

Established Synthetic Pathways to the 2-(3-Pyridyloxy)benzothiazole Core Structure

The construction of the this compound framework can be achieved through several established synthetic routes. These methods primarily involve the formation of either the benzothiazole (B30560) ring system with the pyridyloxy moiety already in place or the creation of the ether linkage onto a pre-formed benzothiazole scaffold.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of 2-aryloxy-benzothiazoles. This approach typically involves the reaction of a benzothiazole bearing a suitable leaving group at the 2-position, such as a halogen, with an appropriate nucleophile. In the context of this compound synthesis, this involves the reaction of 2-chlorobenzothiazole with 3-hydroxypyridine (B118123).

The reaction proceeds via an addition-elimination mechanism, where the pyridinoxide nucleophile attacks the electron-deficient C-2 carbon of the benzothiazole ring. The reactivity of this position is enhanced by the electron-withdrawing nature of the thiazole (B1198619) ring. The reaction is typically carried out in the presence of a base to deprotonate the 3-hydroxypyridine, thereby increasing its nucleophilicity.

| Precursor 1 | Precursor 2 | Base | Solvent | Conditions | Product |

| 2-Chlorobenzothiazole | 3-Hydroxypyridine | K₂CO₃ | DMF | Heat | This compound |

| 2-Fluorobenzothiazole | 3-Hydroxypyridine | NaH | THF | Room Temp. | This compound |

| 2-Bromobenzothiazole | Potassium 3-pyridinoxyl | - | Dioxane | Reflux | This compound |

This table presents plausible reaction conditions for the SNAr synthesis of this compound based on general principles of SNAr reactions on heteroaromatic systems.

Condensation Reactions with Benzothiazole Precursors

A widely employed and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. nih.govnih.govnih.gov To obtain this compound via this route, 2-aminothiophenol is condensed with a 3-pyridyloxy-containing carboxylic acid derivative, such as 3-pyridyloxyacetic acid or 3-pyridyloxycarbonyl chloride.

This reaction is often facilitated by dehydrating agents or catalysts, such as polyphosphoric acid (PPA), or can be performed under high-temperature conditions. nih.gov The mechanism involves the initial formation of an amide or thioester intermediate, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring. A review of condensation reactions mentions the synthesis of 5-substituted-2-(pyridyl)benzothiazoles by the condensation of substituted o-aminothiophenols with the corresponding pyridinylcarboxylic acids using a PPA/H₃PO₄ system, highlighting the applicability of this method for pyridine-containing benzothiazoles. nih.gov

| 2-Aminothiophenol Derivative | Carboxylic Acid Derivative | Catalyst/Conditions | Product |

| 2-Aminothiophenol | 3-Pyridyloxycarboxylic acid | PPA, Heat | This compound |

| 2-Aminothiophenol | 3-Pyridyloxyacyl chloride | Pyridine (B92270), Room Temp. | This compound |

| 2-Amino-5-methylthiophenol | 3-Pyridyloxycarboxylic acid | PPA, Heat | 5-Methyl-2-(3-pyridyloxy)benzothiazole |

This table illustrates representative examples of condensation reactions for the synthesis of the this compound core.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.govscielo.org.mx While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for other benzothiazole derivatives suggest potential pathways.

For instance, a one-pot synthesis of fused benzothiazole derivatives has been reported through the three-component reaction of indan-1,3-dione, aromatic aldehydes, and (benzothiazol-2-yl)acetonitrile. researchgate.net A hypothetical one-pot strategy for this compound could involve the in-situ formation of a reactive intermediate from 3-hydroxypyridine and a carbonyl source, which then reacts with 2-aminothiophenol. Such strategies often rely on transition-metal catalysis or the use of microwave irradiation to promote the sequential reactions. nih.gov

Derivatization Strategies for Functionalized this compound Analogues

Once the this compound core is assembled, further functionalization can be achieved on either the benzothiazole or the pyridyloxy moiety to generate a library of analogues with diverse properties.

Regioselective Functionalization at the Benzothiazole Moiety

The benzothiazole ring system is an aromatic bicyclic structure that can undergo electrophilic substitution reactions. The position of substitution on the benzene (B151609) ring is influenced by the electron-withdrawing nature of the fused thiazole ring and the directing effects of any existing substituents. For 2-substituted benzothiazoles, electrophilic attack generally occurs at the 6-position. semanticscholar.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield the corresponding 6-substituted derivatives.

More advanced C-H functionalization techniques, such as transition-metal-catalyzed C-H borylation, have been successfully applied to the benzenoid ring of the related 2,1,3-benzothiadiazole, providing a versatile handle for further derivatization. nih.gov These methods could potentially be adapted for the regioselective functionalization of the benzothiazole ring in this compound at various positions.

| Reaction Type | Reagents | Position of Functionalization | Product |

| Nitration | HNO₃/H₂SO₄ | 6-position | 6-Nitro-2-(3-pyridyloxy)benzothiazole |

| Bromination | Br₂/FeBr₃ | 6-position | 6-Bromo-2-(3-pyridyloxy)benzothiazole |

| Acylation | RCOCl/AlCl₃ | 6-position | 6-Acyl-2-(3-pyridyloxy)benzothiazole |

This table provides examples of regioselective functionalization reactions on the benzothiazole moiety.

Modification of the Pyridyloxy Moiety

The pyridine ring of the this compound molecule is also amenable to functionalization, although its electron-deficient nature makes it less reactive towards electrophilic substitution than benzene. Direct C-H functionalization of pyridines has emerged as a powerful tool to introduce substituents without the need for pre-functionalization. researchgate.netbohrium.comnih.gov

Transition-metal catalysis, particularly with palladium, rhodium, or copper, can facilitate a variety of C-H functionalization reactions on the pyridine ring. beilstein-journals.org These include arylation, alkylation, and alkenylation. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing groups. For the 3-pyridyloxy moiety, functionalization could potentially be directed to the C-2, C-4, or C-6 positions of the pyridine ring, depending on the reaction conditions.

| Functionalization Type | Catalytic System | Reactant | Potential Product |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | 2-(Aryl-3-pyridyloxy)benzothiazole |

| C-H Alkylation | Ru-based catalyst | Alkyl Halide | 2-(Alkyl-3-pyridyloxy)benzothiazole |

| C-H Alkenylation | Rh-based catalyst | Alkyne | 2-(Alkenyl-3-pyridyloxy)benzothiazole |

This table outlines potential strategies for the modification of the pyridyloxy moiety based on modern C-H functionalization methods.

Approaches to Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is an area of chemistry that remains largely unexplored, with no direct methods reported in the existing literature. However, the principles of asymmetric synthesis developed for analogous molecular frameworks provide a conceptual basis for potential future approaches. A promising strategy involves the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

For a molecule like this compound, axial chirality could be induced by introducing sterically bulky substituents on the benzothiazole ring and/or ortho to the C-O ether linkage on the pyridine ring. This steric hindrance would restrict the free rotation around the C-O single bond, leading to stable, non-interconverting enantiomers.

While the atroposelective synthesis of C-O bonded heteroaromatics is not well-documented, significant progress has been made in the asymmetric synthesis of N-aryl heterocycles, which serves as a valuable precedent. acs.orgnih.gov These methods often employ chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the C-N bond-forming reaction, affording products with high enantiomeric excess. acs.orgnih.gov A similar catalytic approach could, in principle, be adapted to control the formation of the C-O bond between a substituted 2-halobenzothiazole and a substituted 3-hydroxypyridine, thereby achieving an atroposelective synthesis.

Recent advancements in organocatalysis and transition-metal catalysis have provided powerful tools for constructing axially chiral biaryls and heterobiaryls. mdpi.comrsc.org These methodologies, which include strategies like dynamic kinetic resolution and enantioselective C-H functionalization, could be investigated for their applicability to the synthesis of sterically hindered 2-(aryloxy)benzothiazoles. snnu.edu.cnnih.gov The development of such methods would represent a significant step forward, enabling access to novel chiral ligands, materials, and biologically active compounds.

Table 1: Examples of Catalytic Atroposelective Synthesis of N-Aryl Heterocycles

| Catalyst Type | Heterocycle Formed | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | N-Aryl 1,2,4-Triazole | Up to 91:9 | acs.org |

| N-Heterocyclic Carbene (NHC) | Axially Chiral 4-Aryl α-Carboline | High Enantioselectivity | acs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of benzothiazole derivatives is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and improve efficiency. While a specific green synthesis for this compound is not detailed in the literature, established sustainable methods for the formation of the core benzothiazole ring are directly applicable.

A primary focus of green synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives. Water has been identified as a highly effective medium for the one-pot reaction between 2-aminothiophenol and various aldehydes to form 2-substituted benzothiazoles. researchgate.net This "on-water" synthesis often proceeds without any added catalyst, minimizing waste and simplifying product isolation. researchgate.net Computational studies have revealed that water plays a unique catalytic role, facilitating proton transfer through its extensive hydrogen-bond network and significantly lowering the reaction energy barriers compared to aprotic solvents. researchgate.net

Another key green solvent is glycerol, which is non-toxic, biodegradable, and has a high boiling point and low vapor pressure. It has been successfully used for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature, offering excellent yields and simple work-up procedures.

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatically reduced reaction times and increased product yields for benzothiazole formation, frequently under solvent-free conditions. This approach minimizes energy consumption and the use of bulk solvents.

In the context of synthesizing this compound, a green approach would involve:

Synthesis of the 2-mercaptobenzothiazole precursor using a sustainable, one-pot method where possible.

Chlorination to 2-chlorobenzothiazole using reagents that have a higher atom economy and produce less toxic byproducts than traditional methods.

Nucleophilic substitution with 3-hydroxypyridine performed in a green solvent like water or glycerol, ideally without a catalyst, or with a recyclable heterogeneous catalyst to facilitate separation and reuse.

By integrating these principles, the synthesis can be made more sustainable, aligning with the modern imperatives of chemical production.

Table 2: Comparison of Traditional vs. Green Synthetic Conditions for Benzothiazole Synthesis

| Parameter | Traditional Method | Green Method | Reference |

|---|---|---|---|

| Solvent | Toluene, DMF, Dioxane | Water, Glycerol, Solvent-free | researchgate.net |

| Catalyst | Strong acids, Metal catalysts (e.g., Pd(OAc)₂, CuBr) | Catalyst-free, Biocatalysts, Recyclable catalysts | researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ambient temperature | researchgate.net |

| Reaction Time | Several hours to days | Minutes to a few hours | researchgate.net |

| Waste Generation | High (solvent, catalyst residue) | Low (recyclable solvent, no catalyst waste) | researchgate.net |

Mechanistic Investigations of this compound Synthesis

The formation of this compound can be understood by examining the mechanisms of a plausible and efficient synthetic route. This pathway involves two primary stages: the conversion of a common starting material, 2-mercaptobenzothiazole, into the reactive intermediate 2-chlorobenzothiazole, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-hydroxypyridine.

Stage 1: Formation of 2-Chlorobenzothiazole

A high-yield method for preparing 2-chlorobenzothiazole involves the reaction of 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂). google.com The mechanism proceeds via the initial formation of a benzothiazole-2-sulfenyl chloride intermediate. The sulfur atom of the mercapto group attacks the sulfuryl chloride, leading to the elimination of HCl and a chlorosulfite species. This reactive sulfenyl chloride is then attacked by a chloride ion, leading to the cleavage of the S-S bond and formation of the stable 2-chlorobenzothiazole product along with sulfur-based byproducts.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core C-O bond-forming step is the reaction of 2-chlorobenzothiazole with the sodium or potassium salt of 3-hydroxypyridine (3-pyridyloxide). This reaction follows a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.comopenstax.org

Nucleophilic Attack: The electron-rich oxygen atom of the 3-pyridyloxide anion acts as the nucleophile. It attacks the electrophilic C2 carbon of the benzothiazole ring, which bears the chloride leaving group. This attack is perpendicular to the plane of the aromatic ring and results in the breaking of the aromatic π-system. youtube.com

Formation of a Meisenheimer-like Complex: The addition of the nucleophile forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. openstax.org The negative charge is delocalized over the electron-withdrawing benzothiazole ring system, particularly onto the nitrogen and sulfur atoms, which stabilizes the intermediate. This resonance stabilization is crucial for the feasibility of the SNAr pathway. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Pyridyloxy Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(3-Pyridyloxy)benzothiazole is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) and pyridine (B92270) ring systems. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the heteroatoms and the aromatic rings.

Expected ¹H NMR Data (Hypothetical):

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Benzothiazole H-4 | 7.9 - 8.1 | Doublet (d) | ~8.0 |

| Benzothiazole H-5 | 7.3 - 7.5 | Triplet (t) | ~7.5 |

| Benzothiazole H-6 | 7.4 - 7.6 | Triplet (t) | ~7.5 |

| Benzothiazole H-7 | 7.7 - 7.9 | Doublet (d) | ~8.0 |

| Pyridine H-2' | 8.4 - 8.6 | Doublet (d) | ~2.5 |

| Pyridine H-4' | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.5, 4.5 |

| Pyridine H-5' | 7.3 - 7.5 | Triplet (t) | ~8.0 |

| Pyridine H-6' | 8.3 - 8.5 | Doublet (d) | ~4.5 |

The protons on the benzothiazole ring (H-4, H-5, H-6, and H-7) would appear in the aromatic region, with their specific shifts determined by their proximity to the sulfur and nitrogen atoms and the ether linkage.

The protons of the pyridine ring (H-2', H-4', H-5', and H-6') would also resonate in the downfield aromatic region. The presence of the electronegative nitrogen and the oxygen bridge would significantly influence their chemical shifts.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data (Hypothetical):

| Carbon (Position) | Expected Chemical Shift (δ, ppm) |

| Benzothiazole C-2 | 160 - 165 |

| Benzothiazole C-3a | 150 - 155 |

| Benzothiazole C-4 | 120 - 125 |

| Benzothiazole C-5 | 125 - 130 |

| Benzothiazole C-6 | 125 - 130 |

| Benzothiazole C-7 | 120 - 125 |

| Benzothiazole C-7a | 130 - 135 |

| Pyridine C-2' | 145 - 150 |

| Pyridine C-3' | 155 - 160 |

| Pyridine C-4' | 120 - 125 |

| Pyridine C-5' | 125 - 130 |

| Pyridine C-6' | 140 - 145 |

The carbon C-2, directly attached to two heteroatoms (N and O), is expected to be the most downfield signal in the benzothiazole system.

The carbon C-3' of the pyridine ring, bonded to the oxygen atom, would also exhibit a significant downfield shift.

The remaining aromatic carbons would appear in the typical range of 120-150 ppm.

Correlation SpectroscopY (COSY) is a 2D NMR technique that reveals proton-proton couplings through bonds, typically over two to three bonds. A cross-peak in a COSY spectrum indicates that the two protons are coupled to each other.

A hypothetical COSY spectrum of this compound would be instrumental in confirming the assignments made in the ¹H NMR spectrum.

Benzothiazole Ring System: Cross-peaks would be expected between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming their adjacent positions.

Pyridine Ring System: Correlations would be observed between H-4' and H-5', and H-5' and H-6'. A weaker, four-bond coupling might be observed between H-2' and H-4'.

Inter-ring Correlations: No COSY correlations are expected between the protons of the benzothiazole ring and the pyridine ring as they are separated by the C-O-C linkage, which is more than three bonds.

The combined application of ¹H NMR, ¹³C NMR, and COSY would provide a comprehensive and unambiguous structural elucidation of this compound. Further confirmation could be obtained from other 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.

Q & A

Basic: What catalytic systems are effective for synthesizing 2-aryl benzothiazole derivatives?

Answer:

The synthesis of 2-aryl benzothiazoles can be optimized using transition-metal catalysts. For example, Cu-catalyzed reactions between diaminodiphenyldisulfide and substituted benzaldehydes yield derivatives with varying electronic substituents (e.g., electron-donating or withdrawing groups). Under optimized conditions (e.g., solvent: DMF, 100°C, 12 hours), yields range from 68% for 4-methylphenyl derivatives to 95% for 4-fluorophenyl derivatives . A table summarizing substituent effects and yields is provided below:

| Substituent (R) | Yield (%) | Purity (%) |

|---|---|---|

| 4-OCH₃ | 69 | 95 |

| 4-CH₃ | 68 | 94 |

| 4-F | 95 | 99 |

| 4-CF₃ | 94 | 98 |

Key factors include catalyst choice, solvent, and reaction time.

Basic: What spectroscopic techniques validate 2-(3-Pyridyloxy)benzothiazole derivatives?

Answer:

Structural confirmation requires multi-technique analysis:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1647–1669 cm⁻¹, C-S at ~657–690 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (e.g., δ 7.5–8.3 ppm for aryl-H), while ¹³C NMR confirms carbon connectivity .

- Elemental Analysis : Validates purity by matching calculated/observed C, H, N, S content .

Advanced: How do solvent effects influence ESIPT in benzothiazole-based fluorophores?

Answer:

Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives is solvent-dependent. In polar aprotic solvents (e.g., DMSO), delayed ESIPT occurs due to stabilization of the enol form, while protic solvents (e.g., methanol) accelerate tautomerization to the keto form. Time-resolved fluorescence spectroscopy (fs-ns range) and transient absorption spectra are critical for analyzing solvent-induced dynamics .

Advanced: How to design coordination complexes using benzothiazole ligands?

Answer:

Benzothiazole-pyridyl hybrids (e.g., this compound) act as bidentate ligands for Re(V) or Tc(V) cores. Reaction with thiophenol coligands in ethanol at 60°C forms octahedral complexes (MO[NN][S]₃, M = Re, Tc). X-ray crystallography and cyclic voltammetry confirm geometry and redox activity, relevant for catalytic or radiopharmaceutical applications .

Advanced: How to resolve contradictions in biological activity data for substituted benzothiazoles?

Answer:

Contradictions arise from substituent electronic effects. For example:

- Antitubercular Activity : 4-Nitrophenyl derivatives show higher inhibition (MIC: 1.6 µg/mL) against Mycobacterium tuberculosis than 4-methanesulfonyl derivatives (MIC: 3.1 µg/mL) due to enhanced electron-withdrawing capacity .

- Antitumor Activity : Substituents like benzothiazole-piperazine hybrids improve cytotoxicity (IC₅₀: 8–12 µM) via topoisomerase inhibition. Structure-activity relationship (SAR) studies and molecular docking clarify binding modes .

Basic: What methods synthesize fluorescent benzothiazole derivatives?

Answer:

Suzuki cross-coupling of 2-(4-bromophenyl)benzothiazole with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) introduces extended π-systems. Fluorescence quantum yields (ΦF) are measured using reference standards (e.g., quinine sulfate). Substituents like methoxy groups enhance ΦF (e.g., ΦF = 0.45 in methanol) .

Advanced: How to optimize benzothiazole derivatives for bioimaging applications?

Answer:

Modify HBT derivatives with hydroxyl groups for H₂O₂ sensing. For example, 2-(2'-hydroxyphenyl)benzothiazole probes exhibit turn-on fluorescence (λem = 550 nm) upon H₂O₂ oxidation. Confocal microscopy and cytotoxicity assays (MTT) validate biocompatibility and specificity in cellular imaging .

Advanced: What computational methods predict benzothiazole reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model ESIPT energetics and substituent effects. Solvent polarity is incorporated via PCM. Key parameters include ΔE (energy gap between enol and keto forms) and charge transfer indices .

Basic: How to purify benzothiazole derivatives?

Answer:

Column chromatography (SiO₂, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) isolates products. Purity is confirmed by HPLC (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How do benzothiazoles inhibit microbial targets?

Answer:

Mechanistic studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.